2-Cyano-4-(4-methoxy-2-methylphenyl)phenol, 95%
Overview
Description
2-Cyano-4-(4-methoxy-2-methylphenyl)phenol, or 2-CMPP, is an organic compound with a molecular formula C15H14NO2 and a molecular weight of 238.27 g/mol. It is a phenolic derivative that has been studied for its potential applications in scientific research.
Scientific Research Applications
2-CMPP is a useful compound for scientific research, as it has been studied for its potential applications in drug delivery, gene therapy, and cancer therapy. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
The mechanism of action of 2-CMPP is not yet fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
2-CMPP has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2). Additionally, it has been shown to reduce the levels of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
2-CMPP has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life, and is relatively easy to synthesize. Additionally, it is non-toxic and can be used at low concentrations. However, it is important to note that 2-CMPP is not water-soluble, and therefore solvents must be used in order to dissolve it.
Future Directions
There are a number of potential future directions for the use of 2-CMPP in scientific research. These include its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis, as well as its potential applications in drug delivery, gene therapy, and cancer therapy. Additionally, further research is needed to understand its mechanism of action and to identify other potential therapeutic applications.
Synthesis Methods
2-CMPP can be synthesized by a two-step reaction sequence. The first step involves the reaction of 4-methoxy-2-methylphenol with acrylonitrile in the presence of a base catalyst, such as sodium hydroxide. The second step involves the addition of aqueous hydrochloric acid to the reaction mixture in order to form 2-CMPP.
properties
IUPAC Name |
2-hydroxy-5-(4-methoxy-2-methylphenyl)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10-7-13(18-2)4-5-14(10)11-3-6-15(17)12(8-11)9-16/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVLWROHDCIDST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684767 | |
Record name | 4-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-78-7 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 4-hydroxy-4′-methoxy-2′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.